molecular formula C9H12N2O B13707882 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13707882
M. Wt: 164.20 g/mol
InChI Key: CNGNJSZLHQJCNK-UHFFFAOYSA-N
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Description

8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with appropriate alkylating agents under controlled conditions. One common method includes the use of alkynones in 1,4-dioxane at elevated temperatures (e.g., 100°C) to facilitate the formation of the desired oxazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group allows for substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities .

Comparison with Similar Compounds

Uniqueness: 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern and the presence of an amino group, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine

InChI

InChI=1S/C9H12N2O/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h4-5,11H,2-3,10H2,1H3

InChI Key

CNGNJSZLHQJCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NCCO2)N

Origin of Product

United States

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